6-(3-Methoxyphenyl)nicotinic acid
Overview
Description
“6-(3-Methoxyphenyl)nicotinic acid” is an organic compound that belongs to the class of carboxylic acids . It has a molecular formula of C13H11NO3 and a molecular weight of 229.234 .
Molecular Structure Analysis
The InChI code for “6-(3-Methoxyphenyl)nicotinic acid” is 1S/C13H11NO3/c1-17-11-4-2-3-9 (7-11)12-6-5-10 (8-14-12)13 (15)16/h2-8H,1H3, (H,15,16) . This indicates the presence of a methoxyphenyl group attached to the 6th position of the nicotinic acid molecule.
Physical And Chemical Properties Analysis
“6-(3-Methoxyphenyl)nicotinic acid” is a white to yellow solid . It has a molecular weight of 229.24 and a molecular formula of C13H11NO3 .
Scientific Research Applications
Antineoplastic Activities
6-(3-Methoxyphenyl)nicotinic acid, along with other 6-substituted nicotinic acids, has been explored for its antineoplastic activities. A study by Ross (1967) investigated the synthesis of various 6-substituted nicotinic acids, including the 6-methoxy derivative. These compounds were evaluated for their efficacy against rat carcinoma and mouse lymphoid leukemia, with some showing moderate activity against leukemia (Ross, 1967).
Vasorelaxation and Antioxidation Properties
A 2010 study by Prachayasittikul et al. explored the structure-activity relationships of thionicotinic acid derivatives, including their vasorelaxant and antioxidative properties. This research revealed that these compounds, closely related to nicotinic acid derivatives, exhibit potential as novel vasorelaxants and antioxidants, suggesting their therapeutic potential (Prachayasittikul et al., 2010).
Anti-inflammatory and Analgesic Activities
Navidpour et al. (2014) synthesized a series of 2-(3-chloroanilino)nicotinic acid hydrazides, closely related to 6-(3-Methoxyphenyl)nicotinic acid, and evaluated their anti-inflammatory and analgesic activities. Many of these compounds displayed significant anti-inflammatory and analgesic effects, indicating the potential of 6-substituted nicotinic acids in treating inflammation and pain (Navidpour et al., 2014).
Inhibition of Carbonic Anhydrase III
Mohammad et al. (2017) studied the activity of 6-substituted nicotinic acid analogs against carbonic anhydrase III, a target for dyslipidemia and cancer management. The study found that these analogs, including compounds similar to 6-(3-Methoxyphenyl)nicotinic acid, can effectively inhibit carbonic anhydrase III, suggesting their utility in treating related disorders (Mohammad et al., 2017).
Herbicidal Activity
Yu et al. (2021) synthesized and studied a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid for their herbicidal activity. Some of these compounds exhibited potent herbicidal activity, suggesting the potential agricultural applications of 6-substituted nicotinic acid derivatives (Yu et al., 2021).
Enzymatic Conversion and Industrial Applications
Kumar et al. (2008) investigated the enzymatic conversion of nicotinic acid to 6-hydroxynicotinic acid, a process relevant to the production and application of 6-substituted nicotinic acids in various industries. This study aimed to intensify the recovery of nicotinic acid, highlighting its industrial significance (Kumar et al., 2008).
properties
IUPAC Name |
6-(3-methoxyphenyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)12-6-5-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCPEUZGVSCIJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647027 | |
Record name | 6-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methoxyphenyl)nicotinic acid | |
CAS RN |
887976-16-1 | |
Record name | 6-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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